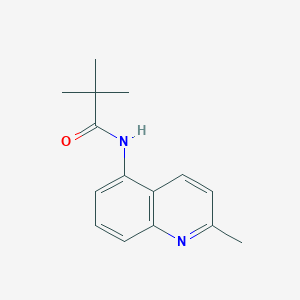
3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been studied extensively for its mechanism of action and its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide involves the inhibition of the NF-κB pathway. This pathway is involved in the regulation of inflammation and cell survival. By inhibiting this pathway, 3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide has been shown to reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In addition, it has been shown to induce apoptosis in cancer cells. These effects make this compound a promising therapeutic agent for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide in lab experiments include its high purity and yield, as well as its well-characterized mechanism of action. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide. One direction is the optimization of its synthesis to improve its yield and purity. Another direction is the study of its efficacy in vivo to determine its potential as a therapeutic agent. Additionally, the study of its potential side effects and toxicity is an important direction for future research. Finally, the development of analogs of this compound may lead to the discovery of more potent and selective therapeutic agents.
Métodos De Síntesis
The synthesis of 3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide involves the reaction of 3-aminopyridine-2-carbothioamide with 3-bromoanisole in the presence of a palladium catalyst. The resulting intermediate is then reacted with benzoyl chloride to yield the final product. The synthesis of this compound has been optimized to yield high purity and yield.
Aplicaciones Científicas De Investigación
3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory and anticancer properties. This compound has been studied in vitro and in vivo to determine its efficacy as a potential treatment for various diseases.
Propiedades
Fórmula molecular |
C20H17N3O2S |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
3-phenylmethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide |
InChI |
InChI=1S/C20H17N3O2S/c24-19(23-20(26)22-17-9-5-11-21-13-17)16-8-4-10-18(12-16)25-14-15-6-2-1-3-7-15/h1-13H,14H2,(H2,22,23,24,26) |
Clave InChI |
MKJOXXHETLLLLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC(=S)NC3=CN=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC(=S)NC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-bromophenyl)-N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B277988.png)
![5-(4-chlorophenyl)-N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B277989.png)
![2-(2,4-dichlorophenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide](/img/structure/B277992.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B277993.png)
![2-(3,4-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B277994.png)
![2-(4-chlorophenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B277995.png)
![4-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278001.png)
![3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278002.png)
![3-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278006.png)
![4-isopropoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278007.png)
![N-(2,1,3-benzothiadiazol-4-yl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278009.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide](/img/structure/B278010.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278011.png)
